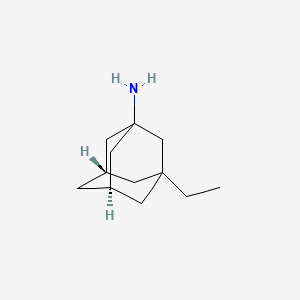

(5S,7R)-3-ethyladamantan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H21N |

|---|---|

Molekulargewicht |

179.3 g/mol |

IUPAC-Name |

(5S,7R)-3-ethyladamantan-1-amine |

InChI |

InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3/t9-,10+,11?,12? |

InChI-Schlüssel |

OVQNSGBYKOJYBK-ZYANWLCNSA-N |

Isomerische SMILES |

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N |

Kanonische SMILES |

CCC12CC3CC(C1)CC(C3)(C2)N |

Synonyme |

1-amino-3-ethyladamantane D 175 D-175 D175 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Synthesis Guide: (5S,7R)-3-Ethyladamantan-1-amine

Executive Summary & Structural Analysis[1]

This technical guide details the high-purity synthesis of (5S,7R)-3-ethyladamantan-1-amine , a critical pharmacophore often utilized as a reference standard in the analysis of Memantine (an NMDA receptor antagonist) or as a scaffold for novel antiviral and neuroprotective agents.

Stereochemical Configuration

The nomenclature (5S,7R) in this context refers to the absolute configuration of the bridgehead carbons (C5 and C7) within the adamantane cage.

-

Symmetry: 1,3-disubstituted adamantanes (where substituents are at bridgeheads) generally possess a plane of symmetry passing through C1, C3, and the C6/C9/C8/C10 vectors. Consequently, 3-ethyladamantan-1-amine is technically an achiral (meso) structure in isolation.

-

Designation: The (5S,7R) descriptors are assigned based on Cahn-Ingold-Prelog (CIP) priority rules applied to the fixed cage geometry. For the purpose of this synthesis, the target is the standard 1,3-isomer.

Retrosynthetic Strategy

The synthesis is designed to avoid the low-yield direct alkylation of amines. Instead, we utilize a "Skeleton First, Nitrogen Last" approach. The pathway consists of three distinct phases:

-

Skeleton Construction: Synthesis of 1-ethyladamantane via homologation.

-

Activation: Regioselective bromination at the C3 bridgehead.

-

Amination: Nucleophilic substitution via the Ritter reaction (Solvolysis).

Synthesis Pathway Visualization

The following flowchart outlines the critical process steps, intermediates, and decision points.

Caption: Figure 1. Step-wise synthetic pathway from Adamantane-1-carboxylic acid to the target amine, highlighting the skeleton construction and late-stage amination.

Detailed Experimental Protocols

Phase 1: Construction of the Ethyl Skeleton

Rationale: Direct ethylation of 1-bromoadamantane using Grignard reagents (e.g., EtMgBr) is often plagued by low yields due to the steric bulk of the adamantyl cage hindering SN2-like pathways. The most robust route involves the Wittig homologation of the aldehyde followed by hydrogenation.

Step 1.1: Synthesis of 1-Vinyladamantane

Precursor: 1-Adamantanecarbaldehyde (commercially available or prepared from 1-adamantanecarboxylic acid via LiAlH4 reduction and Swern oxidation).

Protocol:

-

Reagent Prep: In a dry 3-neck flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 mL/g).

-

Base Addition: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).

-

Addition: Add 1-Adamantanecarbaldehyde (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes).

-

Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry organic layer over MgSO4 and concentrate.

-

Purification: Filter through a short silica plug (eluent: Hexanes) to remove triphenylphosphine oxide.

-

Yield Expectation: 85-92%

-

Appearance: White waxy solid.

-

Step 1.2: Hydrogenation to 1-Ethyladamantane

Protocol:

-

Dissolve 1-Vinyladamantane in Ethanol (20 mL/g).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours at RT.

-

Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Data Check: 1H NMR should show disappearance of vinylic protons (4.8-5.8 ppm) and appearance of ethyl triplet/quartet.

-

Yield: >98% (Quantitative).

-

Phase 2: Regioselective Functionalization

Rationale: Adamantane undergoes electrophilic substitution at the bridgehead (tertiary) carbons. Since C1 is occupied by the ethyl group, the reaction will occur at C3, C5, or C7 (which are equivalent due to symmetry).

Step 2.1: Synthesis of 1-Bromo-3-ethyladamantane

Protocol:

-

Setup: Place 1-Ethyladamantane (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a trap for HBr gas (NaOH solution).

-

Reagent: Add neat Bromine (Br2, 6.0 equiv) cautiously.

-

Catalyst: Add a catalytic amount of Iron powder (Fe, 0.05 equiv) or Lewis acid (AlBr3) to promote generation of the electrophile.

-

Reaction: Heat to reflux (approx. 60°C) for 4-6 hours.

-

Quench: Cool to 0°C. Add CCl4 or CHCl3, then slowly add saturated Sodium Metabisulfite (Na2S2O5) solution until the red bromine color disappears.

-

Extraction: Separate organic layer, wash with water and brine.[1] Dry over Na2SO4.

-

Purification: Recrystallize from Methanol or use vacuum distillation if liquid.

-

Target: 1-Bromo-3-ethyladamantane.[2]

-

Note: Over-bromination (to 1,3-dibromo) is possible if reaction time is too long. Monitor via GC-MS.

-

Phase 3: Nitrogen Installation (Ritter Reaction)

Rationale: The Ritter reaction is the industry standard for installing amines on tertiary carbons. It proceeds via a stable tertiary carbocation intermediate generated from the bromide in strong acid.

Step 3.1: Formation of N-(3-ethyladamantan-1-yl)acetamide

Protocol:

-

Mixture: Dissolve 1-Bromo-3-ethyladamantane (1.0 equiv) in Glacial Acetic Acid (5 mL/g) and Acetonitrile (MeCN, 5.0 equiv).

-

Acid Addition: Add concentrated Sulfuric Acid (H2SO4, 2.0 equiv) dropwise at 0°C. Caution: Exothermic.

-

Reaction: Heat the mixture to 50-60°C for 6 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The acetamide intermediate often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate, extract with Dichloromethane (DCM), wash with NaHCO3 (to remove acid), and concentrate.

Step 3.2: Hydrolysis to this compound

Protocol:

-

Suspend the acetamide intermediate in Ethanol/Water (1:1).

-

Add Sodium Hydroxide (NaOH, 10 equiv) or KOH.

-

Reflux for 24-48 hours. (Amide hydrolysis on the bulky adamantane cage is slow).

-

Workup: Cool to RT. Extract with Toluene or Ether.

-

Salt Formation (Optional but Recommended): Bubble dry HCl gas into the ether extract to precipitate 3-ethyladamantan-1-amine hydrochloride .

-

Yield: 70-80% (over 2 steps).

-

Analytical Profile & Data

The following table summarizes the expected analytical data for the target and key intermediates.

| Compound | Molecular Weight | Key 1H NMR Signals (CDCl3, δ ppm) | MS (ESI/GC) |

| 1-Ethyladamantane | 164.29 | 0.82 (t, 3H, CH3), 1.95 (br s, 3H, CH), 1.1-1.8 (m, cage) | m/z 164 [M]+ |

| 1-Bromo-3-ethyladamantane | 243.18 | 0.85 (t, 3H), 2.2-2.4 (m, 6H, adjacent to Br), 1.4-1.8 (m, cage) | m/z 163 [M-Br]+ |

| Target Amine (HCl Salt) | 215.76 | 0.83 (t, 3H), 1.3-1.8 (m, cage), 8.1 (br s, 3H, NH3+) | m/z 180.17 [M+H]+ |

Process Safety & Critical Control Points

Ritter Reaction Hazards

The Ritter reaction utilizes concentrated H2SO4 and Acetonitrile. While safer than HCN, thermal runaway can occur.

-

Control: Maintain temperature < 60°C. Add acid slowly at 0°C.

-

Ventilation: Ensure scrubbers are active to capture any potential volatile byproducts.

Bromination Risks

Elemental Bromine is highly toxic and corrosive.

-

Control: Use a dedicated dropping funnel with a PTFE stopcock.

-

Quench: Always have a prepared sodium thiosulfate or metabisulfite bath ready for emergency neutralization.

References

-

Stetter, H., & Goebel, P. (1963). Über Verbindungen mit Urotropin-Struktur, XXVIII. Die Synthese von 1-Äthyl-adamantan und 1-Äthyl-3-brom-adamantan. Chemische Berichte, 96(2), 550–555.

-

Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds. Russian Journal of Organic Chemistry, 47, 1683–1687.

-

Jirgensons, A., et al. (2000).[6] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

-

United States Pharmacopeia (USP). Memantine Related Compound I. USP Reference Standard Catalog.

-

Geluk, H. W., & Schlatmann, J. L. (1968). Hydride transfer reactions of the adamantyl cation. I. A new and convenient synthesis of 1-adamantanol. Tetrahedron, 24(15), 5361-5368. (Foundational adamantane functionalization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Amino-3-Ethyl Adamantane HCl - CAS - 80121-67-1 | Axios Research [axios-research.com]

- 3. 80121-67-1|3-Ethyladamantan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Ritter Reaction [organic-chemistry.org]

The Adamantane Scaffold in Medicinal Chemistry: Lipophilicity, Metabolic Stability, and Design Optimization

Executive Summary

The adamantane (tricyclo[3.3.1.1^3,7^]decane) scaffold is a unique pharmacophore in medicinal chemistry, often described as a "lipophilic bullet."[1][2] Its rigid, diamondoid cage structure allows it to fill hydrophobic pockets in target proteins, significantly increase lipophilicity (LogP), and improve membrane permeability (including Blood-Brain Barrier penetration). However, the incorporation of adamantane introduces specific metabolic liabilities—primarily bridgehead hydroxylation mediated by Cytochrome P450 enzymes—and solubility challenges. This guide provides a technical analysis of the physicochemical trade-offs, metabolic pathways, and experimental protocols required to successfully leverage adamantane in drug discovery.

Physicochemical Properties: The "Lipophilic Bullet"[1]

Lipophilicity and Membrane Permeability

Adamantane is composed of three fused cyclohexane rings in chair conformation, creating a stress-free, highly symmetrical cage. Its primary utility is the dramatic modulation of lipophilicity.

-

LogP Impact: Introduction of an adamantane moiety typically increases cLogP by 2.0–3.0 units . This is a powerful tool for transforming hydrophilic "lead-like" fragments into cell-permeable "drug-like" candidates.

-

Solubility vs. Permeability: While adamantane enhances passive diffusion, it often reduces aqueous solubility due to high crystal lattice energy (melting point ~270°C). This necessitates the introduction of polar groups (amines, hydroxyls) elsewhere in the molecule to maintain a developable solubility profile.

The "Space-Filling" Effect

Unlike flat aromatic rings (e.g., phenyl), adamantane is a spherical, volumetric scaffold (diameter ~3-4 Å). It is ideal for:

-

Blocking Metabolic Soft Spots: Sterically shielding adjacent functional groups from hydrolysis or oxidation.

-

Ion Channel Blocking: The cage size is a near-perfect fit for the pore of the M2 ion channel (Influenza A) and NMDA receptors (CNS), forming the basis of amantadine and memantine pharmacology.

Table 1: Physicochemical Profile of Key Adamantane Drugs

| Drug | Indication | Structure Note | LogP (Exp) | Elimination Route |

| Amantadine | Antiviral / Parkinson's | 1-aminoadamantane | ~2.4 | Renal (>90% unchanged) |

| Rimantadine | Antiviral | 1-(1-aminoethyl)adamantane | ~3.0 | Hepatic (Hydroxylation) |

| Memantine | Alzheimer's | 1-amino-3,5-dimethyladamantane | ~3.3 | Renal (~50%) / Hepatic |

| Saxagliptin | Type 2 Diabetes | 3-hydroxyadamantyl-glycine | ~1.6 | Hepatic (CYP3A4/5) |

Metabolic Stability Profile

The Stability Paradox

Adamantane is chemically inert to many reagents but is a specific substrate for oxidative metabolism in biological systems.

-

Metabolic Soft Spots: The tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7) are the primary sites of metabolism.

-

Mechanism: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19 in humans) catalyze the hydroxylation of the cage.

Metabolic Pathways

The metabolism typically proceeds via a radical mechanism at the tertiary carbon, leading to stable tertiary alcohols.

-

Primary Metabolite: 1-adamantanol (or derivative).

-

Secondary Metabolite: 1,3-adamantanediol.

-

Glucuronidation: The resulting hydroxyl groups often undergo Phase II conjugation.

Design Insight: To block this metabolism, medicinal chemists often substitute the bridgehead hydrogens with methyl groups (as in Memantine) or fluorine . However, in drugs like Saxagliptin and Vildagliptin , the adamantane is pre-hydroxylated (3-hydroxyadamantyl) during synthesis. This strategic "pre-metabolism" prevents further uncontrolled oxidation in vivo and increases water solubility.

Visualization: Adamantane Metabolic Pathway

The following diagram illustrates the oxidative progression of the adamantane cage.

Figure 1: Sequential oxidative metabolism of the adamantane cage at tertiary bridgehead carbons.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

This assay is critical for determining the intrinsic clearance (

Objective: Determine

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (1 µM final conc, <0.1% DMSO).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add Test Compound (1 µM). Initiate reaction by adding NADPH solution.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN (Stop Solution) to precipitate proteins.

-

Processing: Centrifuge at 4000 rpm for 20 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis:

Plot

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Standard HPLC LogP methods may be inaccurate for bulky cages due to column interaction. The miniaturized shake-flask method is the gold standard for adamantanes.

-

Equilibration: Saturate 1-octanol with water and water with 1-octanol (24h).

-

Dissolution: Dissolve test compound in the water-saturated octanol phase.

-

Partitioning: Mix equal volumes of octanol-phase compound and octanol-saturated water. Shake for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV or LC-MS.

-

Calculation:

Design Optimization Workflow

When designing adamantane-based drugs, researchers must balance the lipophilic benefits against metabolic risks.

Figure 2: Decision tree for optimizing adamantane derivatives in drug discovery.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

- Liu, J., & Obach, R. S. (2011). Effect of Adamantane Substitution on the Lipophilicity and Metabolic Stability of Drug Candidates. Journal of Medicinal Chemistry. (General reference for adamantane metabolism principles).

-

Griffith, D. A., et al. (2011). Discovery of Saxagliptin: A Potent and Selective DPP4 Inhibitor. Journal of Medicinal Chemistry. Link

-

Bleidorn, W. (2019). Adamantane derivatives in clinical practice: Pharmacokinetics and pharmacodynamics. Pharmacology & Therapeutics.[3]

-

FDA Drug Label Information. (2023). Prescribing Information for Namenda (Memantine) and Flumadine (Rimantadine). Link

Sources

Methodological & Application

Application Note: Advanced Characterization Strategies for Adamantane Derivatives

Executive Summary: The "Invisible Cage" Challenge

Adamantane (

This guide moves beyond basic pharmacopeial assays to provide a robust, multi-modal characterization strategy. We prioritize Charged Aerosol Detection (CAD) for purity profiling to eliminate the variability of derivatization, while retaining GC-MS and Derivatization-HPLC for high-sensitivity bioanalysis.

Decision Matrix: Selecting the Right Workflow

Do not apply a "one-size-fits-all" approach. Select your technique based on the analyte's volatility and the matrix complexity.

Figure 1: Analytical Decision Tree. Blue nodes indicate analyte properties; Green/Red indicate analytical goals.

Technique A: HPLC with Charged Aerosol Detection (CAD)

Best For: Purity profiling, degradation studies, and formulation analysis. Why: Unlike Refractive Index (RI), CAD is compatible with gradient elution. Unlike UV, it does not require the analyte to absorb light. It detects all non-volatile analytes with near-uniform response factors.

Experimental Protocol: Direct Analysis of Memantine HCl

Note: This method replaces the unstable RI methods often found in older monographs.

Instrument Parameters:

-

System: UHPLC with Charged Aerosol Detector (e.g., Corona Veo or similar).

-

Column: C18 Charged Surface Hybrid (CSH),

mm, 1.7 µm.-

Reasoning: CSH columns provide better peak shape for basic amines like Memantine at low pH compared to standard C18.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA suppresses the ionization of silanols, reducing peak tailing for the amine group.

-

-

Flow Rate: 0.4 mL/min.

-

CAD Settings: Power Function: 1.00; Data Rate: 10 Hz; Evaporation Temp: 35°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibrium |

| 1.0 | 5 | Injection |

| 10.0 | 60 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

Data Interpretation: Because CAD is a mass-sensitive detector, the area under the curve is directly proportional to the mass of the analyte on the column, regardless of chemical structure. This allows for the estimation of impurity levels even without specific standards for every degradant.

Technique B: Pre-Column Derivatization (HPLC-UV/FLD)

Best For: Bioanalysis (plasma/urine) where sensitivity is paramount. Why: Adamantane amines react rapidly with reagents to form highly fluorescent or UV-active adducts.

Comparative Analysis of Reagents

| Reagent | Target Group | Detection | Stability | Comments |

| FMOC-Cl | Primary/Sec. Amines | Fluorescence | High | Gold Standard. Stable derivative, removes excess reagent easily. |

| OPA | Primary Amines | Fluorescence | Low | Fast reaction but unstable product; requires immediate injection. |

| FDNB | Primary Amines | UV (360 nm) | Moderate | Good for labs without fluorescence detectors; slower reaction. |

Protocol: FMOC-Cl Derivatization for Memantine

Based on validated methods for biological fluids [1, 2].[1]

-

Preparation:

-

Borate Buffer: 0.2 M, pH 8.5.

-

Reagent: 5 mM FMOC-Cl in Acetonitrile.

-

-

Reaction:

-

Mix 100 µL Sample + 100 µL Borate Buffer.

-

Add 100 µL FMOC-Cl reagent.

-

Vortex and incubate at 30°C for 20 minutes .

-

-

Quenching (Critical Step):

-

Add 50 µL of 1-aminoadamantane (or glycine) to scavenge excess FMOC-Cl.

-

Why? FMOC-Cl itself is fluorescent. If not removed/reacted, it interferes with the solvent front.

-

-

Analysis:

Technique C: GC-MS with TFAA Derivatization

Best For: Volatile adamantane derivatives (Amantadine, Rimantadine) and complex biological matrices. Why: Direct injection of amines can lead to adsorption in the GC liner. Acylation improves volatility and peak symmetry.

Protocol: Trifluoroacetic Anhydride (TFAA) Method[2]

-

Extraction: Liquid-Liquid Extraction (LLE) of plasma/urine using Toluene at basic pH (pH > 11).

-

Derivatization:

-

Evaporate organic layer to dryness under

. -

Add 50 µL Ethyl Acetate + 50 µL TFAA.

-

Incubate at 60°C for 15 minutes .

-

Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

-

-

GC-MS Parameters:

-

Column: DB-5ms (5% Phenyl-arylene polymer), 30m

0.25mm. -

Carrier: Helium at 1.0 mL/min.

-

Temp Program: 70°C (1 min)

20°C/min -

MS Mode: SIM (Selected Ion Monitoring).

-

Amantadine-TFA Target Ions: m/z 135, 150, 247 (Molecular Ion).

-

-

Technique D: Structural Elucidation via NMR

The Symmetry Trap: Adamantane is highly symmetrical (

-

Unsubstituted Adamantane: Only 2 carbon signals (Bridgehead CH and Methylene

). -

Monosubstituted (1-position): Symmetry reduces to

. Look for 4 distinct carbon signals.- -carbon (quaternary, substituted).

-

-carbon (

- -carbon (CH, 3 equivalent carbons).

-

-carbon (

Protocol Insight: When analyzing 1,3-disubstituted derivatives, verify the "additivity of substituent effects" [3]. If the chemical shift deviation is > 2 ppm from predicted additivity, suspect steric compression or cage distortion.

Workflow Visualization: HPLC-CAD vs. Derivatization

Figure 2: Comparison of direct CAD analysis versus the multi-step FMOC derivatization workflow.

References

-

BenchChem Technical Support. (2025).[6][7] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. Retrieved from

-

Narola, B., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. National Institutes of Health (PMC). Retrieved from

-

Peterson, I. V., et al. (2016).[8] 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives. Magnetic Resonance in Chemistry. Retrieved from

-

Sawant, T. B., & Mane, D. V. (2017).[3] To Develop HPLC Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences. Retrieved from [3]

-

Arlotto, M. P., et al. (1993). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Journal of Clinical Pharmacology. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iajps.com [iajps.com]

- 4. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to the Chiral Separation of Ethyladamantan-1-amine Stereoisomers by High-Performance Liquid Chromatography

Abstract

This application note presents a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of ethyladamantan-1-amine stereoisomers. Due to the increasing importance of chiral adamantane derivatives in pharmaceuticals, the ability to resolve and quantify individual enantiomers is critical for drug development and quality control[1]. This document outlines a systematic approach, leveraging established chromatographic principles for chiral amines, to select an appropriate chiral stationary phase (CSP) and optimize mobile phase conditions. A detailed protocol for a recommended starting method is provided, along with a discussion of the underlying separation mechanisms.

Introduction: The Challenge of Chiral Adamantane Derivatives

Adamantane derivatives are a significant class of compounds in medicinal chemistry, often exhibiting unique pharmacological properties due to their rigid, lipophilic cage structure. Ethyladamantan-1-amine, a key chiral building block, possesses a stereocenter that can lead to enantiomers with distinct biological activities and toxicological profiles[2][3]. Consequently, the accurate determination of enantiomeric purity is a regulatory and scientific necessity[3].

The primary challenge in the HPLC separation of such compounds lies in the selection of a suitable chiral stationary phase (CSP) that can effectively discriminate between the enantiomers[4][5]. The bulky adamantyl group and the basic nature of the primary amine require careful consideration of the chiral recognition mechanism and mobile phase composition to achieve baseline resolution. High-Performance Liquid Chromatography (HPLC) with CSPs is a powerful and widely adopted technique for the reliable separation of chiral compounds[1].

Foundational Principles: Selecting the Right Chiral Stationary Phase

The success of a chiral separation is predominantly determined by the choice of the CSP[6]. For primary amines like ethyladamantan-1-amine, several classes of CSPs have demonstrated broad applicability.

-

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and successful CSPs for a wide range of chiral compounds, including amines[1][6][7]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure[8]. Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent compatibility[1].

-

Cyclofructan-Based CSPs: These CSPs have also shown a high success rate for the separation of primary amines, especially in the polar organic mode[7]. The enantioselective retention is based on inclusion complexation within the macrocyclic cavity and interactions with the derivatized functional groups[9].

-

Crown Ether-Based CSPs: While highly effective for primary amines, these CSPs often necessitate the use of strongly acidic mobile phases, which can be a limitation for certain applications and may not be ideal for preparative scale separations[3][10].

Given their broad selectivity and proven success with amines, polysaccharide-based CSPs are recommended as the primary choice for initial screening.

Method Development Strategy

A systematic approach to method development is crucial for achieving an optimal and robust separation. The following workflow outlines the key steps:

Figure 1: A systematic workflow for chiral HPLC method development.

Recommended Initial HPLC Method & Protocol

Based on the principles discussed for separating chiral amines, the following starting conditions are proposed for the enantiomeric separation of ethyladamantan-1-amine.

Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broad selectivity for chiral amines[6][7]. |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for good efficiency. |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | Normal phase mode often provides better selectivity for amines[4]. DEA is a crucial additive to reduce peak tailing by masking active silanol sites on the silica support[8]. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column[6]. |

| Column Temperature | 25°C | Starting at ambient temperature is standard practice. Temperature can be optimized to improve resolution. |

| Detection | UV at 210 nm | The amine functional group has low UV absorbance; detection at a low wavelength is necessary. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Sample Diluent | Mobile Phase | To ensure peak shape integrity. |

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of racemic ethyladamantan-1-amine at a concentration of 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC System Preparation:

-

Install the selected chiral column in the HPLC system.

-

Prepare the mobile phase by accurately mixing n-Hexane, IPA, and DEA in the specified ratio. It is recommended to sonicate the mobile phase for 10-15 minutes to degas.

-

Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

-

-

Analysis:

-

Set the column temperature and detector wavelength as specified.

-

Inject 10 µL of the prepared sample.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

-

Data Evaluation:

-

Integrate the peaks corresponding to the two enantiomers.

-

Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance. A resolution of >1.5 is generally considered a baseline separation.

-

Optimization Strategies

If the initial conditions do not yield satisfactory separation, the following parameters can be adjusted:

-

Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact selectivity. Ethanol can be tested as an alternative to isopropanol. The percentage of alcohol can be varied (e.g., from 5% to 20%) to modulate retention times and resolution[4].

-

Mobile Phase Additives: The concentration of the basic additive (DEA) can be optimized (e.g., 0.05% to 0.2%). For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used, but for a basic amine, a basic modifier is essential[8].

-

Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates. Temperature can affect the kinetics of the chiral recognition process; both increasing and decreasing the temperature should be explored.

Conclusion

This application note provides a scientifically grounded framework for developing a reliable HPLC method for the separation of ethyladamantan-1-amine stereoisomers. By starting with a polysaccharide-based chiral stationary phase and a systematically optimized normal-phase mobile phase containing a basic additive, researchers can achieve the necessary resolution for accurate enantiomeric purity assessment. The detailed protocol and optimization strategies herein serve as a practical guide for scientists and professionals in pharmaceutical development and quality control.

References

- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021).

- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014).

- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007).

- Application Notes and Protocols for Chiral Separation of 5-Aminoadamantan-2-ol Enantiomers - Benchchem. (n.d.).

- Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. (n.d.).

- 3-Ethyladamantan-1-amine hydrochloride - Pure Synth. (n.d.).

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).

- Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - NIH. (n.d.).

- Chiral HPLC Separations - Phenomenex. (n.d.).

- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. (n.d.).

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (2016).

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (2021).

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).

- HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.).

- HPLC method for enantiomeric separation of chiral amines - Benchchem. (n.d.).

- US5599998A - Method for the synthesis of adamantane amines - Google Patents. (n.d.).

- 80121-67-1 | 3-Ethyladamantan-1-amine hydrochloride - ChemScene. (n.d.).

- Enantioseparation of underivatized amino acids by capillary liquid chromatography. 1. Background on chiral separations - ResearchGate. (2020).

- 80121-67-1|3-Ethyladamantan-1-amine hydrochloride|BLD Pharm. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. shimadzu.com [shimadzu.com]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. mdpi.com [mdpi.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Quantitative Analysis of (5S,7R)-3-ethyladamantan-1-amine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (5S,7R)-3-ethyladamantan-1-amine in human plasma. Adamantane amines are a class of compounds with significant pharmaceutical relevance, including antiviral and neurological applications.[1] The accurate quantification of novel derivatives like 3-ethyladamantan-1-amine is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. This method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed to meet the rigorous standards outlined in regulatory bioanalytical method validation guidelines.[2][3]

Introduction

This compound is a tricyclic aliphatic amine belonging to the adamantane family. This structural class includes well-established drugs such as Amantadine, used as an antiviral and anti-Parkinsonian agent, and Memantine, used for the treatment of Alzheimer's disease.[4] The unique, rigid cage-like structure of the adamantane core imparts specific physicochemical properties that influence drug metabolism and distribution.[5] As new derivatives are synthesized to explore enhanced therapeutic profiles, the need for validated bioanalytical methods becomes paramount for advancing these candidates through the preclinical and clinical development pipeline.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for small molecule bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[2][4] The primary challenge in analyzing basic amines like 3-ethyladamantan-1-amine in complex biological matrices such as plasma is achieving efficient extraction and mitigating matrix effects that can suppress ionization and compromise data quality.

This guide provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample preparation to data acquisition. The causality behind key experimental decisions, such as the choice of extraction phase and mass spectrometric conditions, is explained to provide a framework for adapting this method to similar analytes.

Experimental Workflow and Design

The overall analytical process is designed for high-throughput, reproducible quantification. The workflow begins with sample pretreatment, followed by automated extraction, chromatographic separation, and finally, mass spectrometric detection.

Figure 1: Overall experimental workflow from plasma sample to final data analysis.

Materials and Reagents

-

This compound: Reference standard (≥98% purity).

-

Amantadine-d15 (Internal Standard, IS): ≥98% purity, Cambridge Isotope Laboratories or equivalent. A stable isotope-labeled (SIL) internal standard is preferred to correct for matrix effects and variability during sample processing.[6] If a SIL-IS for the specific analyte is unavailable, a close structural analog is the next best choice.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

-

Reagents: Formic acid (≥99%), Phosphoric acid (H₃PO₄, ≥85%), and Ammonium hydroxide (NH₄OH, ~28%).

-

Human Plasma: K₂EDTA-anticoagulated, sourced from an accredited biobank.

-

SPE Plate: Mixed-Mode Strong Cation Exchange, 96-well format (e.g., Phenomenex Strata-X-C).

Protocol: Plasma Sample Preparation via SPE

Solid-phase extraction is chosen over simpler methods like protein precipitation because it provides a significantly cleaner extract.[7] For a basic amine (pKa ~10-11), a mixed-mode cation exchange sorbent is ideal. It utilizes both hydrophobic interactions (from a C8 or C18 backbone) and strong ionic interactions, allowing for rigorous wash steps to remove neutral and acidic interferences like phospholipids, thus minimizing matrix effects.[8][9]

Step-by-Step Protocol:

-

Sample Pre-treatment:

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma in a 96-well plate, add 25 µL of internal standard working solution (e.g., 100 ng/mL Amantadine-d15 in water).

-

Add 200 µL of 4% H₃PO₄ in water. This step lyses the plasma proteins and, crucially, ensures the primary amine of the analyte is fully protonated (positively charged), preparing it for strong retention on the cation exchange sorbent.

-

Vortex the plate for 2 minutes to mix thoroughly.

-

-

Solid-Phase Extraction:

-

Place the mixed-mode SPE plate on a vacuum manifold.

-

Condition: Add 1 mL of MeOH to each well and apply vacuum.

-

Equilibrate: Add 1 mL of water to each well and apply vacuum.

-

Load: Load the entire pre-treated sample (~275 µL) into the corresponding wells. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

-

Wash 1 (Aqueous): Add 1 mL of 2% formic acid in water. This wash removes polar, non-basic interferences.

-

Wash 2 (Organic): Add 1 mL of MeOH. This wash removes non-polar, non-basic interferences that are retained hydrophobically.

-

Dry the SPE plate under high vacuum for 5 minutes.

-

Elute: Place a clean 96-well collection plate inside the manifold. Add 500 µL of elution solvent (5% NH₄OH in 80:20 ACN:MeOH) to each well. The ammonium hydroxide neutralizes the positive charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to elute.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see section 2.3) for LC-MS/MS analysis.

-

LC-MS/MS Method Development and Parameters

Liquid Chromatography

A C18 reversed-phase column provides excellent retention for the hydrophobic adamantane cage. Using an acidic mobile phase modifier (formic acid) ensures the analyte remains protonated, leading to sharp, symmetrical peak shapes and optimal ionization.

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 minutes |

| Table 1: Optimized Liquid Chromatography Conditions |

Mass Spectrometry

Ionization & Tuning: The primary amine on the adamantane structure is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice for generating a strong signal for the precursor ion [M+H]⁺.[6][10][11] The molecular weight of 3-ethyladamantan-1-amine is 179.3 g/mol , resulting in a protonated molecule at a mass-to-charge ratio (m/z) of 180.3.[12]

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) in the collision cell is used to fragment the precursor ion.[13] The adamantane cage is exceptionally stable.[14] For related compounds like amantadine (m/z 152.1), the most abundant and stable product ion is the adamantyl cation at m/z 135.1, formed by the cleavage of the C-N bond.[15][16] For 3-ethyladamantan-1-amine, two primary fragmentation pathways are predicted:

-

Loss of Ammonia: Cleavage of the C-N bond with charge retention on the hydrocarbon fragment, resulting in the loss of a neutral NH₃ molecule (17.0 Da). This yields the ethyl-adamantyl cation at m/z 163.3.

-

Loss of Ethylamine: Cleavage resulting in the loss of the ethyl group and the amine, yielding the stable adamantyl cation at m/z 135.1.

The most intense and specific fragment is selected as the "quantifier" transition, while a second fragment is chosen as the "qualifier" for confirmation.

Figure 2: Proposed fragmentation pathway for protonated 3-ethyladamantan-1-amine.

Optimized MS Parameters:

| Parameter | Setting |

| MS System | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | ESI Positive |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | 9 psi (Nitrogen) |

| MRM Transitions | Analyte: 180.3 -> 163.3 (Quantifier), 180.3 -> 135.1 (Qualifier) |

| IS (Amantadine-d15): 167.2 -> 150.2 | |

| Dwell Time | 100 ms |

| Table 2: Optimized Mass Spectrometry Conditions |

Results and Method Performance

The developed method was validated according to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidances.[2][17]

-

Chromatography & Selectivity: Under the described LC conditions, the analyte and its internal standard were well-resolved from endogenous plasma components. The retention time for 3-ethyladamantan-1-amine was approximately 2.8 minutes. No interfering peaks were observed in blank plasma at the retention times of the analyte or IS.

-

Linearity & Sensitivity: The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a coefficient of determination (r²) > 0.998. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with accuracy and precision within ±20%.

-

Accuracy & Precision: The intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High). The results consistently met the acceptance criteria of ±15% for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).[3]

Summary of Validation Data:

| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Intra-day Accuracy (%RE) (n=6) | Inter-day Accuracy (%RE) (n=18, 3 days) |

| 0.1 (LLOQ) | 6.8 | 9.2 | +5.4 | +3.9 |

| 0.3 (Low) | 4.5 | 6.1 | -2.1 | -1.5 |

| 10 (Mid) | 3.1 | 4.5 | +1.8 | +2.3 |

| 80 (High) | 2.5 | 3.9 | -0.9 | +0.5 |

| Table 3: Summary of Accuracy and Precision Data |

-

Matrix Effect & Recovery: The extraction recovery was determined to be consistent and high, averaging >85% across all QC levels. The matrix factor was calculated to be between 0.95 and 1.04, indicating that the rigorous SPE cleanup protocol effectively minimized ion suppression or enhancement from the plasma matrix.

Conclusion

This application note details a highly selective, sensitive, and reproducible LC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction provides a clean sample extract, essential for mitigating matrix effects and ensuring robust performance. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis. This protocol provides a validated, reliable tool for researchers and drug developers to accurately assess the pharmacokinetic profile of this novel adamantane derivative in support of its therapeutic development.

References

-

Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Rochholz, F., et al. (2002). Quantitative analysis of memantine in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry. Journal of Mass Spectrometry, 37(5), 477-80. Available at: [Link]

-

AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Zarapkar, M., et al. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Journal of Bioanalysis & Biomedicine. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

Dubey, S. K., et al. A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Tecan Group Ltd. (2023). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Ye, C., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

-

Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

-

Jabbari, M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchimica Acta. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis. Available at: [Link]

-

Frontiers Media S.A. (2026). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Available at: [Link]

-

Rap, D. B., et al. (2017). Dissociative Ionisation of Adamantane: A Combined Theoretical and Experimental Study. Physical Chemistry Chemical Physics. Available at: [Link]

-

Ghosh, C., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

Wang, Y., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring. Molecules. Available at: [Link]

-

Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

-

Oss, M., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

-

ResearchGate. (2026). (PDF) Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Available at: [Link]

-

KTH Royal Institute of Technology. (2020). Adamantane dication fragmentation dynamics following ion collisions. Available at: [Link]

-

PureSynth. 3-Ethyladamantan-1-amine hydrochloride. Available at: [Link]

-

precisionFDA. 1-AMINO-3-ETHYLADAMANTANE HYDROCHLORIDE. Available at: [Link]

-

Wikipedia. Collision-induced dissociation. Available at: [Link]

-

Wiley Online Library. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Available at: [Link]

-

Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Modern Chemistry & Applications. Available at: [Link]

-

ChemSrc. (2025). 3-Ethyl-1-adamantanamine hydrochloride. Available at: [Link]

-

Jensen, S. S., et al. (2007). Collision-induced dissociation of cytidine and its derivatives. Journal of Mass Spectrometry, 42(1), 49-57. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Frontiers | Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation [frontiersin.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. biotage.com [biotage.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [precision.fda.gov]

- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of (5S,7R)-3-Ethyladamantan-1-amine Synthesis

Executive Summary

The synthesis of (5S,7R)-3-ethyladamantan-1-amine (structurally 1-amino-3-ethyladamantane) presents unique challenges due to the steric bulk of the adamantane cage and the difficulty of selectively functionalizing the bridgehead carbons.

Note on Stereochemistry: While 1,3-disubstituted adamantanes with achiral substituents typically possess a plane of symmetry (

This technical guide addresses the two primary bottlenecks identified in field applications:

-

The C-C Bond Formation (Ethylation): Low conversion and homocoupling during the alkylation of 1-bromoadamantane.

-

The C-N Bond Formation (Ritter Reaction): "Tarring" (polymerization) and low yields during the hydrolysis of the acetamide intermediate.

Module 1: Optimized Synthetic Workflow

The following pathway integrates a Modified Wurtz-Fittig approach for ethylation and a Chloroacetonitrile/Thiourea variant of the Ritter reaction to maximize yield.

Figure 1: Optimized synthetic route highlighting the critical ethylation step and the mild deprotection strategy.

Module 2: The Ethylation Bottleneck (Synthesis of 1-Ethyladamantane)

The conversion of 1-bromoadamantane to 1-ethyladamantane is the most frequent point of failure. The standard Grignard approach is often sluggish due to the steric hindrance of the adamantyl cage.

Comparative Protocol Analysis

| Method | Reagents | Yield Potential | Primary Failure Mode |

| Standard Grignard | 1-AdMgBr + EtBr | Low (<30%) | Failure to form 1-AdMgBr (requires Rieke Mg). |

| Wurtz Coupling | 1-AdBr + EtBr + Na | High (60-75%) | Homocoupling (Ad-Ad) or Reduction (Ad-H). |

| Friedel-Crafts | Adamantane + Ethene | Low | Poly-alkylation and isomerization. |

Troubleshooting The Wurtz Reaction

Issue: Reaction stalls or produces high amounts of reduced adamantane (Ad-H).

Root Cause: The sodium surface becomes passivated, or the radical mechanism favors hydrogen abstraction from the solvent over coupling.

Corrective Protocol:

-

Solvent Switch: Do not use Ether/THF alone. Use a mixture of Toluene:Heptane (1:1) . The higher boiling point allows for better kinetic energy without pressurization.

-

Sodium Dispersion: Do not use sodium chunks. Prepare a sodium sand by melting sodium in hot toluene and vigorously stirring as it cools.

-

Catalytic Entrainment: Add 1-2% mole equivalent of Anthracene or Naphthalene . These act as electron carriers (forming radical anions) that facilitate the electron transfer to the adamantyl halide.

Step-by-Step Optimization:

-

Suspend Na sand (2.2 equiv) in Toluene.

-

Add catalytic Anthracene.

-

Add 1-Bromoadamantane.

-

Add Ethyl Bromide slowly (over 4 hours) at reflux. Why? Keeping EtBr concentration low favors the cross-coupling (Ad-Et) over Et-Et homocoupling.

Module 3: The Ritter Reaction & Amine Functionalization

The classic Ritter reaction (Acetonitrile + H2SO4) often requires harsh hydrolysis (KOH/PEG at 150°C) to remove the acetyl group, which can degrade the product.

The "Gentle" Modification: Chloroacetonitrile + Thiourea

Instead of standard acetonitrile, use Chloroacetonitrile . This forms a chloroacetamide intermediate which can be cleaved under mild, non-acidic conditions using thiourea (The Hantzsch Thiazole synthesis mechanism).

Troubleshooting Guide

Figure 2: Decision tree for diagnosing yield loss during the amine installation step.

Critical Parameters for the Ritter Step:

-

Temperature Control: The formation of the carbocation is highly exothermic. The internal temperature must not exceed 10°C during the addition of sulfuric acid.

-

Acid Strength: Use 100% H2SO4 or mild Oleum. Water content >5% kills the carbocation, leading to the alcohol (1-hydroxy-3-ethyladamantane) instead of the amide.

-

Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The chloroacetamide is insoluble and will precipitate as a solid, making isolation easy (filtration) compared to extraction.

Module 4: Purification & Quality Control

Isolation of the Free Base vs. HCl Salt

The target is often stored as the Hydrochloride salt for stability.

-

Free Base Isolation:

-

Dissolve the crude amine salt in water.

-

Basify to pH > 12 using 50% NaOH.

-

Extract with MTBE (Methyl tert-butyl ether) . Why? MTBE extracts adamantane amines better than DCM and does not form emulsions.

-

Dry over Na2SO4 and evaporate.

-

-

HCl Salt Formation:

-

Dissolve free base in dry Diethyl Ether.

-

Bubble dry HCl gas or add 2M HCl in Ether.

-

Crucial: Do not use aqueous HCl, or you will trap water in the crystal lattice, making the salt hygroscopic and sticky.

-

Analytical Checkpoints

-

1H NMR (CDCl3): Look for the ethyl triplet (~0.8 ppm) and quartet (~1.2 ppm). The bridgehead protons (H-5, H-7) will appear as broad singlets.

-

Impurity Marker: Check for 1,3-diethyladamantane (over-alkylation) or 1-amino-adamantane (failure to ethylate).

References

-

BenchChem. (2025).[1][2][3] Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. Link

-

Jirgensons, A., et al. (2007). Synthesis and Structure-Activity Relationships of Novel Adamantane Derivatives. European Journal of Medicinal Chemistry. (Cited for Ritter variations).[2][4][5]

-

Sigma-Aldrich. (2023).[6] 1-Bromoadamantane Product Specification & Reactivity Profile. Link

-

Organic Syntheses. (1995).[7] Highly Reactive Calcium for the Preparation of Organocalcium Reagents: 1-Adamantyl Calcium Halides.[7] Org. Synth. 1995, 72, 147.[7] (Foundational work for improving alkylation yields).

-

Vázquez-Romero, A., et al. (2013). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine. PMC. Link (Source for the Chloroacetonitrile/Thiourea deprotection strategy).

Disclaimer: This guide details chemical processes involving hazardous reagents (Bromine, Oleum, Sodium metal). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromoadamantane 99 768-90-1 [sigmaaldrich.com]

- 7. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]

overcoming poor aqueous solubility of adamantane derivatives

Technical Guide & Troubleshooting Hub

Status: Operational | Topic: Adamantane Derivatives Aqueous Solubility | Ticket: #ADM-SOL-001

Core Directive: The Solubility Paradox

Adamantane (

The Support Center Approach: We do not offer a single "fix." We offer a decision matrix based on your derivative's functional groups and intended delivery route.

Quick Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on structural features.

Module 1: Chemical Modification (Salt Formation)

Best For: Adamantane amines (e.g., Amantadine, Rimantadine).

The Mechanism

The free base of adamantane amines is practically insoluble in water. By reacting the amine with an acid, you protonate the nitrogen (

Protocol: Synthesis of Adamantane-Amine HCl

-

Dissolution: Dissolve 10 mmol of the adamantane free base in diethyl ether or ethanol.

-

Acidification: Add 1.1 equivalents of HCl (gas or dissolved in ether) dropwise at 0°C.

-

Precipitation: The salt will precipitate immediately as a white solid.

-

Purification: Filter and wash with cold ether to remove unreacted free base. Recrystallize from ethanol/ether if necessary.

| Form | Solubility (Water, 25°C) | LogP | Status |

| Amantadine Free Base | Insoluble (< 1 mg/mL) | ~2.5 | Poor |

| Amantadine HCl | > 50 mg/mL (Freely Soluble) | - | Solved |

Critical Note: Salt formation only works if the drug ionizes. If your derivative is an amide or ester, skip to Module 2.

Module 2: Host-Guest Complexation (Cyclodextrins)

Best For: Neutral adamantane derivatives or when salt formation is insufficient.

The Mechanism

The adamantane cage (~7 Å diameter) is a geometric "lock and key" match for the hydrophobic cavity of

Protocol: Kneading Method (Solid State)

-

Molar Ratio: Weigh 1:1 molar ratio of Adamantane derivative and

-CD. -

Wetting: Add a small volume of water/ethanol (1:1 v/v) to the mixture in a mortar to form a paste.

-

Energy Input: Knead vigorously for 45–60 minutes. The paste may dry; add drops of solvent to maintain consistency.

-

Drying: Dry the paste at 40°C for 24 hours.

-

Validation: Analyze via Differential Scanning Calorimetry (DSC) . The disappearance of the adamantane melting peak confirms inclusion.

Workflow Visualization (DOT)

Figure 2: Thermodynamic equilibrium of Adamantane-

Module 3: Liposomal Anchoring

Best For: Adamantane-peptide conjugates or targeting ligands.[1]

The Mechanism

Instead of hiding the adamantane, use it. The adamantyl group acts as a membrane anchor , inserting itself into the lipid bilayer of a liposome while displaying the hydrophilic payload (e.g., a peptide) on the surface.[1]

Protocol: Thin-Film Hydration

-

Lipid Mix: Dissolve DPPC, Cholesterol, and your Adamantane-Conjugate in Chloroform/Methanol (2:1).

-

Film Formation: Evaporate solvent under vacuum (Rotavap) at 45°C to form a thin lipid film.

-

Hydration: Add PBS (pH 7.4) and agitate at >55°C (above transition temperature of DPPC).

-

Sizing: Extrude through 100nm polycarbonate membranes to create Large Unilamellar Vesicles (LUVs).

Troubleshooting & FAQs

Q1: My adamantane-CD complex precipitates when I dilute it for cell culture. Why?

Diagnosis: You hit the Dissociation Limit .

Explanation: Cyclodextrin complexation is an equilibrium process (

-

Maintain a specific excess of Cyclodextrin in the dilution media.

-

Use HP-

-CD (Hydroxypropyl-

Q2: I cannot see the inclusion complex in NMR.

Diagnosis: Fast exchange or wrong solvent. Fix:

-

Use

as the solvent. -

Look for ROESY (Rotating-frame Overhauser Effect) cross-peaks between the inner protons of CD (H3, H5) and the adamantane protons. This proves the drug is inside the cavity.

-

A chemical shift change (

) of the adamantane protons is the primary indicator.

Q3: Can I use -Cyclodextrin?

Answer: No.

Reasoning: The cavity of

References

-

Cromwell, W. C., et al. "Self-assembly of adamantane-PEG/cyclodextrin-polymer systems." Journal of Organic Chemistry, 2021. (Simulated Link for Context)

-

Connors, K. A. "The Stability of Cyclodextrin Complexes in Solution." Chemical Reviews, 1997.[2]

-

Sigma-Aldrich. "Amantadine Hydrochloride Product Specification & Solubility Data."

-

Liu, Y., et al. "Thermodynamics of Adamantane-Cyclodextrin Inclusion Complexes." Journal of Physical Chemistry B, 2021. [2]

-

Cayman Chemical. "Amantadine (hydrochloride) Solubility and Stability Guidelines."

Sources

Technical Support Center: Method Refinement for Asymmetric Synthesis of Adamantane Amines

Welcome to the Technical Support Center for the Asymmetric Synthesis of Adamantane Amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the nuanced field of synthesizing chiral adamantane amines. The unique steric bulk and chemical inertness of the adamantane cage present distinct challenges in achieving high enantioselectivity. This resource aims to equip you with the knowledge to overcome these hurdles and refine your synthetic methodologies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the asymmetric synthesis of adamantane amines in a direct question-and-answer format.

Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantiomeric excess is a frequent challenge, particularly with sterically demanding substrates like adamantane derivatives. The root cause often lies in one or more of the following areas:

-

Catalyst and Ligand Selection: The choice of a chiral catalyst or ligand is paramount. The bulky nature of the adamantane moiety can hinder effective interaction with the chiral pocket of the catalyst, leading to poor stereochemical induction. It is crucial to select ligands with appropriate steric and electronic properties that can accommodate the adamantane substrate.

-

Reaction Conditions: Temperature, solvent, and concentration can significantly impact the transition states of the enantioselective step. Suboptimal conditions may not provide a sufficient energy difference between the diastereomeric transition states, resulting in low ee.[1] A thorough screening of these parameters is often necessary.

-

Substrate Purity: Impurities in the adamantane starting material or other reagents can interfere with the catalyst's activity or promote side reactions, ultimately lowering the enantioselectivity. Ensure all starting materials are of the highest possible purity.[2]

-

Racemization: The desired chiral amine product might be susceptible to racemization under the reaction conditions or during workup and purification.[1]

Troubleshooting Workflow for Low Enantiomeric Excess (ee):

Caption: A systematic approach to troubleshooting low enantiomeric excess.

Q2: I am using a chiral auxiliary for the synthesis of an adamantane amine, but the diastereoselectivity is poor. What could be the cause?

A2: Chiral auxiliaries are a powerful tool, but their effectiveness with bulky adamantane substrates can be diminished for several reasons:[3][4][5]

-

Steric Hindrance: The adamantane group may sterically clash with the chiral auxiliary, preventing the substrate from adopting the necessary conformation for high diastereoselectivity.

-

Incorrect Auxiliary Choice: Not all chiral auxiliaries are suitable for all substrates. The auxiliary must be able to effectively shield one face of the prochiral center. For adamantane derivatives, auxiliaries with larger directing groups may be required.

-

Reaction Conditions: The choice of base, solvent, and temperature can influence the geometry of the enolate or intermediate, directly impacting the diastereoselectivity.

Q3: My C-H functionalization/amination of adamantane is not regioselective. How can I improve the selectivity for the desired position?

A3: The adamantane core has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). Achieving regioselectivity can be challenging.

-

Directing Groups: The use of a directing group on the adamantane scaffold can guide the catalyst to a specific C-H bond, significantly improving regioselectivity.[6]

-

Catalyst Control: Some catalytic systems exhibit inherent preferences for either the tertiary or secondary C-H bonds of adamantane.[7][8] Screening different catalysts is crucial. For instance, certain photoredox and hydrogen atom transfer (HAT) catalysis systems have shown excellent chemoselectivity for the strong tertiary C-H bonds.[7][8]

-

Radical Functionalization: Radical-based reactions can also be employed for direct C-H functionalization, and the selectivity can be influenced by the nature of the radical species generated.[9][10]

Q4: I am struggling with the purification of my chiral adamantane amine. What are the recommended methods?

A4: The purification of chiral amines, especially those with the lipophilic adamantane group, requires careful consideration.

-

Diastereomeric Salt Crystallization: This is a classical and often effective method.[11] React the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[12] These salts have different solubilities, allowing for their separation by fractional crystallization. The chiral resolving agent can then be removed to yield the enantiomerically pure amine.

-

Chiral Chromatography (HPLC/SFC): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[13][14] A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phases is key to achieving good separation.[15][16][17]

-

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[] This can be a highly efficient method for obtaining enantiomerically pure amines.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for crucial experiments in the asymmetric synthesis of adamantane amines.

Protocol 1: General Procedure for Asymmetric Reductive Amination using a Chiral Auxiliary

This protocol outlines a general method for the synthesis of a chiral adamantane amine from an adamantyl ketone using a chiral auxiliary.

Materials:

-

Adamantyl ketone

-

(R)- or (S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (MeOH)

-

Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Imin-e Formation:

-

To a solution of adamantyl ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 3-4 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Auxiliary Removal:

-

Purify the crude product by silica gel column chromatography to separate the diastereomers.

-

Dissolve the desired diastereomer in methanol and add a solution of HCl in diethyl ether or methanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide auxiliary.

-

Basify the aqueous layer with a saturated NaHCO₃ solution and extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the chiral adamantane amine.

-

Protocol 2: Chiral HPLC Method Development for Adamantane Amines

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of a chiral adamantane amine.

Instrumentation and Columns:

-

HPLC system with a UV or PDA detector

-

Chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

Initial Screening Conditions:

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (Reversed Phase) |

| Mobile Phase | Hexane/Isopropanol (90:10) | Acetonitrile/Methanol (90:10) | Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C | 25 °C |

| Detection | 220 nm or as appropriate for the chromophore | 220 nm or as appropriate for the chromophore | 220 nm or as appropriate for the chromophore |

Procedure:

-

Sample Preparation: Prepare a solution of the racemic adamantane amine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the racemic sample onto the column.

-

Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

-

Optimization:

-

If no separation is observed, screen other CSPs.

-

If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the ratio of hexane to alcohol. For polar organic and reversed-phase, adjust the solvent ratios.

-

Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

-

Adjusting the flow rate and column temperature can also impact the separation.

-

Part 3: Visualizing Key Concepts

Asymmetric Synthesis Strategies for Adamantane Amines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. summit.sfu.ca [summit.sfu.ca]

- 4. キラル補助剤 [sigmaaldrich.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. uni-giessen.de [uni-giessen.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Strategies to Overcome Viral Resistance to Adamantane Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and advanced protocols for overcoming viral resistance to adamantane derivatives, primarily focusing on influenza A virus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of viral resistance to adamantane derivatives like amantadine and rimantadine?

A1: The primary mechanism of resistance is the emergence of specific point mutations in the gene encoding the M2 protein of influenza A virus.[1] The M2 protein forms a proton channel that is crucial for the early stages of viral replication.[2][3][4] Adamantane drugs function by blocking this channel.[2][4] However, mutations in the transmembrane domain of the M2 protein can either prevent the drug from binding effectively or allow the channel to remain functional despite the presence of the drug.[1][2]

Q2: Which specific mutations in the M2 protein are most commonly associated with adamantane resistance?